Cas no 16744-98-2 (1-fluoro-2-isocyanatobenzene)

1-fluoro-2-isocyanatobenzene structure
1-fluoro-2-isocyanatobenzene structure
商品名:1-fluoro-2-isocyanatobenzene
CAS番号:16744-98-2
MF:C7H4FNO
メガワット:137.1112
MDL:MFCD00001996
CID:87739
PubChem ID:85588

1-fluoro-2-isocyanatobenzene 化学的及び物理的性質

名前と識別子

    • 2-Fluorophenyl isocyanate
    • 1-Fluoro-2-isocyanatobenzene
    • Isocyanic Acid 2-Fluorophenyl Ester
    • 2-Fluoro-1-isocyanatobenzene
    • 2-Fluoroisocyanatobenzene
    • o-Fluorophenyl isocyanate
    • 2-Flurophenyl isocyanate
    • 2-Isocyanatofluorobenzene
    • 2-Fluorophenyl Isocynaate
    • 2-Fluorophenylisocyanate97%
    • 2-Fluorophenyl isocyanate 97%
    • Benzene, 1-fluoro-2-isocyanato-
    • 2-FLUOROPHENylisoCYANATE
    • VZNCSZQPNIEEMN-UHFFFAOYSA-N
    • 2-fluorobenzenisocyanate
    • PARAGOS 331045
    • PubChem4455
    • 2-flurophenylisocyanate
    • o-fluorophenylisocyanate
    • 2-fluoropheyl isocyanate
    • 2-fluorophenyl-isocyanate
    • 2-fluoro phenyl isocyanate
    • W-200158
    • LS-02810
    • 2-fluoro-1-isocyanato-benzene
    • EN300-20456
    • I0338
    • A810871
    • BB 0253727
    • 1-isocyanato-2-fluorobenzene
    • SCHEMBL93162
    • GEO-02699
    • 2-Fluorophenyl isocyanate, 97%
    • BP-12957
    • F1945-0013
    • 16744-98-2
    • 2-fluoro-1-isocyanato benzene
    • 1-fluoranyl-2-isocyanato-benzene
    • D91128
    • NS00052415
    • 1-Fluoro-2-isocyanato-benzene
    • MFCD00001996
    • EINECS 240-804-0
    • AKOS000119376
    • FT-0612446
    • DTXSID70168287
    • Isocyanic acid o-fluorophenyl ester
    • 1-Fluoro-2-isocyanatobenzene #
    • ALBB-007535
    • DB-021143
    • DTXCID8090778
    • STK504604
    • 1-fluoro-2-isocyanatobenzene
    • MDL: MFCD00001996
    • インチ: 1S/C7H4FNO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H
    • InChIKey: VZNCSZQPNIEEMN-UHFFFAOYSA-N
    • ほほえんだ: FC1=C([H])C([H])=C([H])C([H])=C1N=C=O
    • BRN: 1210127

計算された属性

  • せいみつぶんしりょう: 137.02800
  • どういたいしつりょう: 137.028
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 29.4
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.222 g/mL at 25 °C(lit.)
  • ふってん: 65°C/18mmHg(lit.)
  • フラッシュポイント: 華氏温度:123.8°f
    摂氏度:51°c
  • 屈折率: n20/D 1.5144(lit.)
  • PSA: 29.43000
  • LogP: 1.79300
  • かんど: Lachrymatory
  • ようかいせい: 未確定

1-fluoro-2-isocyanatobenzene セキュリティ情報

1-fluoro-2-isocyanatobenzene 税関データ

  • 税関コード:2929109000
  • 税関データ:

    中国税関コード:

    2929109000

    概要:

    2929090000.他のイソシアネート。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2929090000。他のイソシアネート。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

1-fluoro-2-isocyanatobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-20456-25.0g
1-fluoro-2-isocyanatobenzene
16744-98-2 94%
25g
$96.0 2023-04-24
Oakwood
002334-1g
2-Fluorophenyl isocyanate
16744-98-2 98%
1g
$20.00 2024-07-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92634-10G
1-fluoro-2-isocyanatobenzene
16744-98-2 95%
10g
¥ 567.00 2023-04-14
Enamine
EN300-20456-2.5g
1-fluoro-2-isocyanatobenzene
16744-98-2 94%
2.5g
$25.0 2023-09-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92634-5G
1-fluoro-2-isocyanatobenzene
16744-98-2 95%
5g
¥ 363.00 2023-04-14
abcr
AB116851-5 g
2-Fluorophenyl isocyanate, 98%; .
16744-98-2 98%
5g
€67.30 2023-06-24
abcr
AB116851-25 g
2-Fluorophenyl isocyanate, 98%; .
16744-98-2 98%
25g
€138.20 2023-06-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R006162-1g
1-fluoro-2-isocyanatobenzene
16744-98-2 97%
1g
¥29 2024-05-25
Life Chemicals
F1945-0013-0.25g
1-fluoro-2-isocyanatobenzene
16744-98-2 95%
0.25g
$18.0 2023-09-06
Fluorochem
002334-1g
2-Fluorophenyl isocyanate
16744-98-2 97%
1g
£14.00 2022-03-01

1-fluoro-2-isocyanatobenzene 関連文献

1-fluoro-2-isocyanatobenzeneに関する追加情報

1-Fluoro-2-Isocyanatobenzene (CAS No. 16744-98-2): A Comprehensive Overview

1-Fluoro-2-isocyanatobenzene, also known by its CAS registry number CAS No. 16744-98-2, is a highly reactive organic compound with significant applications in various industries. This compound is a derivative of benzene, featuring a fluoro group at the first position and an isocyanato group at the second position. The unique combination of these functional groups imparts distinctive chemical properties, making it a valuable intermediate in the synthesis of advanced materials and specialty chemicals.

The structure of 1-fluoro-2-isocyanatobenzene consists of a benzene ring with two substituents: a fluorine atom and an isocyanato (-NCO) group. The fluorine atom introduces electron-withdrawing effects, while the isocyanato group is highly nucleophilic, making the compound versatile in various chemical reactions. Recent studies have highlighted its role in the development of polyurethanes and other high-performance polymers, where it serves as a key building block due to its reactivity and ability to form strong covalent bonds.

In terms of synthesis, 1-fluoro-2-isocyanatobenzene can be prepared through several methods, including nucleophilic aromatic substitution and coupling reactions. One of the most efficient routes involves the reaction of fluorobenzene with phosgene in the presence of a catalyst, followed by further functionalization to introduce the isocyanato group. Researchers have recently explored green chemistry approaches to enhance the sustainability of its production, such as using solvent-free conditions or biodegradable catalysts.

The applications of 1-fluoro-2-isocyanatobenzene span across multiple sectors. In the polymer industry, it is widely used as an intermediate for synthesizing polyurethanes, which are employed in insulation materials, automotive components, and flexible foams. Additionally, its ability to react with alcohols and amines makes it valuable in the production of coatings, adhesives, and sealants. Recent advancements have also seen its use in the development of novel materials for electronic applications, such as dielectric polymers and flame-retardant resins.

The reactivity of 1-fluoro-2-isocyanatobenzene is influenced by its electronic structure and steric effects. The electron-withdrawing nature of both substituents increases the electrophilicity of the benzene ring, facilitating nucleophilic attacks. This property has been exploited in various organic transformations, including Diels-Alder reactions and Michael additions. Furthermore, its ability to undergo cycloaddition reactions has opened new avenues for synthesizing complex heterocyclic compounds with potential pharmaceutical applications.

In recent years, there has been growing interest in understanding the environmental impact and safety profile of 1-fluoro-2-isocyanatobenzene. Studies have shown that while it exhibits high reactivity under controlled conditions, its stability under ambient conditions limits its environmental persistence. However, proper handling and disposal procedures are recommended to minimize any potential risks associated with its use.

The future outlook for 1-fluoro-2-isocyanatobenzene appears promising, driven by ongoing research into its applications in advanced materials science and sustainable chemistry. Its unique combination of functional groups continues to make it an essential intermediate in the synthesis of high-value chemicals. As industries increasingly focus on innovation and sustainability, further developments in its synthesis and application are expected to emerge.

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